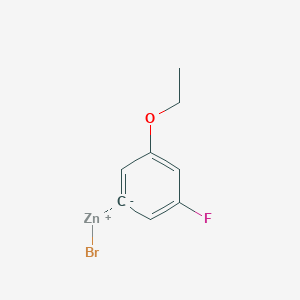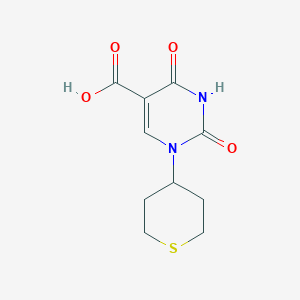
2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydrothiopyran ring and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of 2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves multiple steps. The synthetic routes typically include the formation of the tetrahydrothiopyran ring followed by the construction of the tetrahydropyrimidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,4-Dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the rings, using reagents like sodium hydroxide or halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing rings.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other tetrahydrothiopyran and tetrahydropyrimidine derivatives. Compared to these compounds, 2,4-dioxo-1-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2,4-dioxo-1-(thian-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O4S/c13-8-7(9(14)15)5-12(10(16)11-8)6-1-3-17-4-2-6/h5-6H,1-4H2,(H,14,15)(H,11,13,16) |
InChI Key |
KLFHRZKVXYUPPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1N2C=C(C(=O)NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


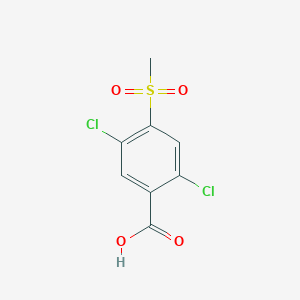


![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
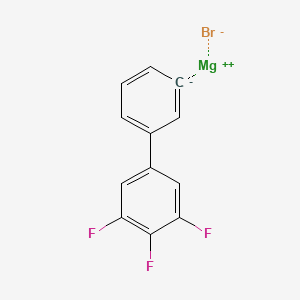
![Bicyclo[2.2.1]hepta-2,5-diene;carbanide;dichloropalladium](/img/structure/B14884904.png)
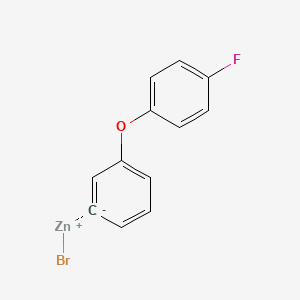




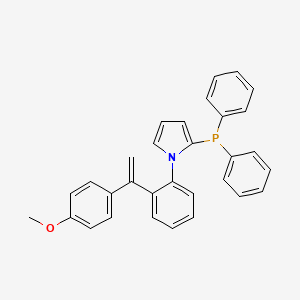
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
